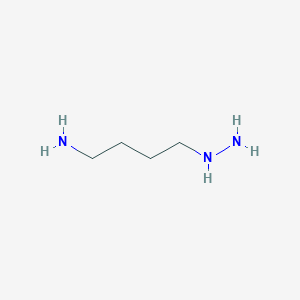
4-Hydrazinylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinylbutan-1-amine is an organic compound that belongs to the class of hydrazines and amines. It is characterized by the presence of both hydrazine and amine functional groups, making it a versatile compound in organic synthesis and various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydrazinylbutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-1-amine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
4-Cl-C4H9NH2+N2H4⋅H2O→4-H2N-C4H9NH2+HCl+H2O
The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-nitrobutan-1-amine using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method offers higher yields and is more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or oximes.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The amine and hydrazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydrazones or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or amines.
Aplicaciones Científicas De Investigación
4-Hydrazinylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as an intermediate in drug development is ongoing.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinylbutan-1-amine involves its interaction with various molecular targets. The hydrazine group can form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. Additionally, the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine (N₂H₄): A simple hydrazine compound with similar reactivity.
Butylamine (C₄H₉NH₂): An amine compound with a similar carbon chain length.
4-Aminobutan-1-ol (C₄H₉NH₂OH): A compound with both amine and hydroxyl groups.
Uniqueness
4-Hydrazinylbutan-1-amine is unique due to the presence of both hydrazine and amine functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industry.
Propiedades
IUPAC Name |
4-hydrazinylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3/c5-3-1-2-4-7-6/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNAZYIHCOSQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNN)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594358 |
Source


|
| Record name | 4-Hydrazinylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93397-38-7 |
Source


|
| Record name | 4-Hydrazinylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
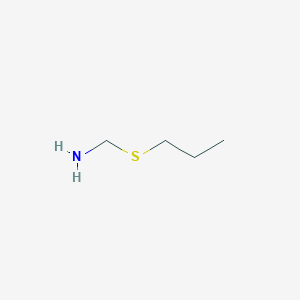

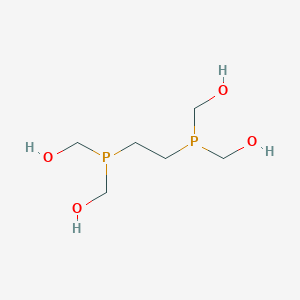
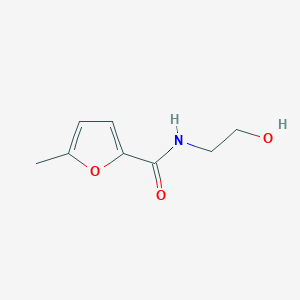
![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)



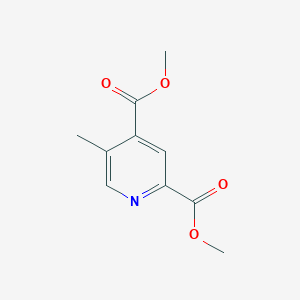
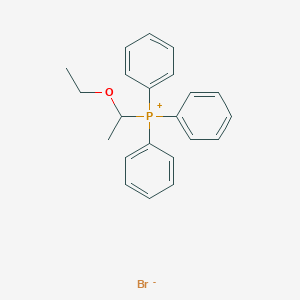
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)


